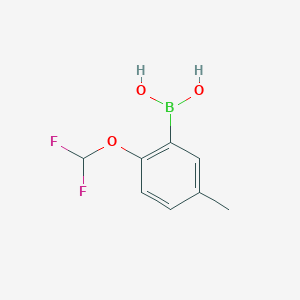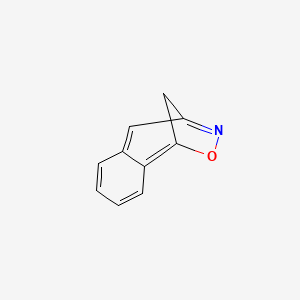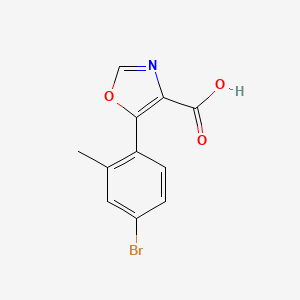
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a carboxylic acid group and a brominated phenyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid typically involves a multi-step process. One common method starts with the bromination of 2-methylphenyl compounds, followed by the formation of the oxazole ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of metal-catalyzed reactions to enhance yield and efficiency. Catalysts such as palladium or copper can be employed to facilitate the bromination and cyclization steps. The reaction conditions often include controlled temperatures and pressures to optimize the formation of the desired product.
化学反応の分析
Types of Reactions
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Phenyl derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins or enzymes. The brominated phenyl ring can also enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
類似化合物との比較
Similar Compounds
5-Phenyl-1,3-oxazole-4-carboxylic acid: Lacks the bromine and methyl groups, resulting in different chemical properties.
5-(4-Bromophenyl)-1,3-oxazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its reactivity and applications.
5-(2-Methylphenyl)-1,3-oxazole-4-carboxylic acid: Lacks the bromine atom, leading to different substitution reactions.
Uniqueness
The presence of both the bromine atom and the methyl group in 5-(2-Methyl-4-bromophenyl)-1,3-oxazole-4-carboxylic acid makes it unique in terms of its reactivity and potential applications. The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s steric and electronic properties.
特性
CAS番号 |
914220-38-5 |
|---|---|
分子式 |
C11H8BrNO3 |
分子量 |
282.09 g/mol |
IUPAC名 |
5-(4-bromo-2-methylphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-4-7(12)2-3-8(6)10-9(11(14)15)13-5-16-10/h2-5H,1H3,(H,14,15) |
InChIキー |
XJAJTGGURSPULG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)C2=C(N=CO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


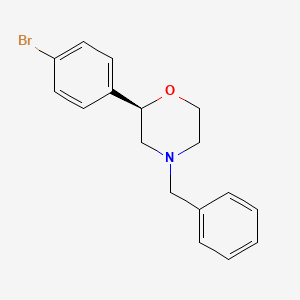
![2-Methyl-5-[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12615142.png)
![{4-Methyl-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12615165.png)

![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

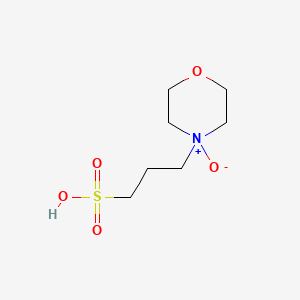

![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)

![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
